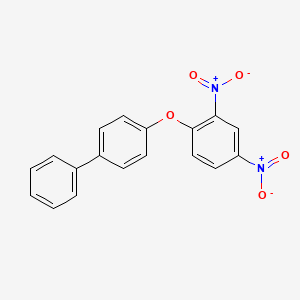

4-(2,4-Dinitrophenoxy)biphenyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6312-88-5 |

|---|---|

Molekularformel |

C18H12N2O5 |

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

2,4-dinitro-1-(4-phenylphenoxy)benzene |

InChI |

InChI=1S/C18H12N2O5/c21-19(22)15-8-11-18(17(12-15)20(23)24)25-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H |

InChI-Schlüssel |

DIRVWEVJWFMTCC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 2,4 Dinitrophenoxy Biphenyl and Analogous Diaryl Ethers

Nucleophilic Aromatic Substitution (SNAr) Strategies for Diaryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a powerful and direct method for the formation of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. The synthesis of 4-(2,4-dinitrophenoxy)biphenyl is an exemplary case for the application of SNAr, given the presence of two strongly electron-withdrawing nitro groups on one of the aryl partners.

Mechanistic Considerations of SNAr Reactions in Aryl Ether Synthesis

The SNAr reaction for diaryl ether synthesis proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile, a phenoxide, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing substituents. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product.

The rate of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the nature and position of the electron-withdrawing groups on the electrophilic partner.

Influence of Electron-Withdrawing Groups (e.g., Nitro Groups) on SNAr Reactivity

The presence of strong electron-withdrawing groups, such as nitro groups, is paramount for the activation of the aryl halide towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction. For optimal activation, the electron-withdrawing groups must be positioned ortho and/or para to the leaving group. In the case of synthesizing this compound from a 1-halo-2,4-dinitrobenzene, the nitro groups at the C2 and C4 positions provide significant activation for the substitution to occur at C1.

A typical laboratory synthesis of a dinitrophenyl ether via an SNAr reaction is illustrated in the preparation of 2,4-dinitrophenylaniline from 1-chloro-2,4-dinitrobenzene and aniline. This reaction proceeds readily, highlighting the high reactivity of the dinitrophenyl system towards nucleophilic attack.

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Chloro-2,4-dinitrobenzene | 4-Phenylphenol | K₂CO₃ | DMF | 120 | Not specified |

| 1-Fluoro-2,4-dinitrobenzene | Phenol | K₂CO₃ | Acetonitrile | 82 | High |

| 1-Chloro-2,4-dinitrobenzene | Aniline | - | Ethanol | Reflux | High |

Transition Metal-Catalyzed Coupling Approaches in Diaryl Ether Synthesis

While SNAr is effective for activated substrates, transition metal-catalyzed cross-coupling reactions offer a more general and versatile approach to diaryl ether synthesis, accommodating a broader range of substrates with different electronic properties.

Palladium-Catalyzed O-Arylation Methodologies (e.g., Buchwald–Hartwig Type)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds for the synthesis of diaryl ethers. This methodology typically involves the reaction of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig O-arylation. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. While highly effective for a wide range of substrates, the application to highly electron-deficient aryl halides like 1-halo-2,4-dinitrobenzene can sometimes be challenging due to potential side reactions.

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Aryl Bromide | Phenol | Pd(OAc)₂ | Bulky Biarylphosphine | Cs₂CO₃ | Toluene | 80-110 |

| Aryl Chloride | Phenol | Pd₂(dba)₃ | Josiphos | K₃PO₄ | Toluene | 100 |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann and Chan–Lam Type)

Copper-catalyzed methods are among the oldest and most widely used for diaryl ether synthesis. The Ullmann condensation, first reported in 1905, traditionally involves the reaction of an aryl halide with a phenoxide in the presence of stoichiometric amounts of copper powder at high temperatures. organic-chemistry.org Modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts, often in combination with ligands, allowing for milder reaction conditions. The reaction is particularly effective for aryl halides activated by electron-withdrawing groups. organic-chemistry.org

The Chan-Lam coupling reaction provides another powerful copper-catalyzed route to diaryl ethers. This reaction typically couples an aryl boronic acid with a phenol in the presence of a copper catalyst, a base, and often an oxidant (like air). A key advantage of the Chan-Lam coupling is its tolerance to a wide variety of functional groups and often milder reaction conditions compared to the traditional Ullmann reaction.

| Arylating Agent | Phenol | Copper Source | Ligand/Additive | Base | Solvent | Temperature (°C) |

| 1-Iodo-2-nitrobenzene | Phenol | CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 |

| Phenylboronic acid | 4-Nitrophenol | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp |

Nickel-Catalyzed C-O Bond Formation Strategies

In recent years, nickel has emerged as a cost-effective and efficient catalyst for C-O cross-coupling reactions. Nickel-catalyzed methodologies for diaryl ether synthesis often mirror their palladium-catalyzed counterparts, proceeding through a similar catalytic cycle of oxidative addition, phenoxide coordination, and reductive elimination. Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium and are particularly promising for the coupling of challenging substrates. The development of specific ligands has been crucial in advancing nickel-catalyzed O-arylation, enabling reactions to proceed under milder conditions and with a broader substrate scope. These methods are still under active development but hold significant promise for the synthesis of complex diaryl ethers.

| Aryl Halide | Phenol | Nickel Catalyst | Ligand | Reductant/Base | Solvent |

| Aryl Bromide | Alcohol | NiBr₂·diglyme | dtbbpy | - | DMA |

| Aryl Chloride | Phenol | NiCl₂(dppp) | - | K₃PO₄ | Toluene |

Green Chemistry Principles and Sustainable Synthetic Routes for Diaryl Ethers

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of diaryl ethers to minimize environmental impact. These approaches prioritize the use of non-toxic solvents, reduce energy consumption, and avoid hazardous reagents and byproducts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. tandfonline.com For diaryl ether synthesis, microwave-assisted methods can facilitate the direct coupling of phenols with electron-deficient aryl halides through nucleophilic aromatic substitution (SNAr) reactions, often without the need for a catalyst. acs.orgnih.govscilit.com This technique is particularly effective for substrates bearing strong electron-withdrawing groups, such as nitro groups. Reactions can be completed in as little as 5-10 minutes in a solvent like Dimethyl sulfoxide (DMSO), compared to several hours or days required for conventional heating methods. acs.orgnih.gov The efficiency of microwave heating also allows for solvent-free conditions in some cases, further enhancing the green credentials of the synthesis. researcher.life

Ionic Liquids as Reaction Media: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. thieme-connect.comtandfonline.com They have been successfully employed as media for the Ullmann diaryl ether synthesis, a classical copper-catalyzed coupling of phenols and aryl halides. thieme-connect.com The use of ILs like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) can facilitate product isolation and allow for the immobilization and reuse of the copper catalyst. thieme-connect.comresearchgate.netresearchgate.net Combining ionic liquids with microwave irradiation can have a synergistic effect, leading to substantial improvements in both reaction time and yield. tandfonline.comresearchgate.netunipi.it

Catalyst-Free and Metal-Free Approaches: A significant goal in green synthesis is the elimination of heavy metal catalysts, which are often toxic and costly. For the synthesis of diaryl ethers like this compound, the SNAr pathway is inherently advantageous as the electron-deficient dinitrophenyl ring is highly activated towards nucleophilic attack by a phenoxide, often proceeding efficiently without a catalyst. acs.orgorganic-chemistry.org Furthermore, metal-free arylation methods have been developed using diaryliodonium salts as the arylating agent. These reactions can be performed under mild conditions in water, an environmentally benign solvent, further contributing to the sustainability of the process. organic-chemistry.org

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another green technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.orgslideshare.net By using a phase-transfer catalyst, such as a quaternary ammonium salt, an anionic nucleophile (like a phenoxide) can be transported into the organic phase to react with the aryl halide. slideshare.net This method can increase reaction rates and eliminate the need for polar aprotic solvents that are common in diaryl ether synthesis but pose environmental concerns. crdeepjournal.org

Table 1: Comparison of Green Synthetic Methods for Diaryl Ethers

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted (Catalyst-Free) | Phenol + Electron-Deficient Aryl Halide | DMSO, Reflux | 5-10 min | High to Excellent | acs.orgnih.gov |

| Ullmann Reaction in Ionic Liquid | Phenol + Aryl Iodide | [BMIM]Br, Cu Catalyst, K2CO3, MW | 40 min | 85% | unipi.it |

| Metal-Free Arylation | Phenol + Diaryliodonium Salt | NaOH, Water | Not Specified | Good to Excellent | organic-chemistry.org |

| Phase-Transfer Catalysis (S-L PTC) | o-Chloronitrobenzene + Potassium Phenoxide | Tetra-n-butylphosphonium bromide | Not Specified | Not Specified | crdeepjournal.org |

Synthetic Approaches Involving Biphenyl (B1667301) Moieties in Ether Linkages

The synthesis of diaryl ethers containing a biphenyl scaffold, such as this compound, requires specific strategies to construct the ether bond while incorporating the pre-existing biphenyl structure. This is typically achieved by using a biphenyl-containing precursor as one of the coupling partners.

Ullmann Condensation: The Ullmann reaction is a cornerstone for C-O bond formation and is well-suited for creating biphenyl-containing diaryl ethers. researchgate.net In a typical approach, a biphenyl phenol, such as p-phenylphenol (4-hydroxybiphenyl), is reacted with an activated aryl halide. google.com While classical Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols have introduced ligands and optimized reaction conditions to proceed at lower temperatures and with only catalytic amounts of copper. beilstein-journals.org For instance, the use of inexpensive ligands like N,N-dimethylglycine or salicylaldoxime can greatly accelerate the coupling of aryl bromides with phenols. organic-chemistry.orgorganic-chemistry.org The reaction of p-phenylphenol with p-chlorotoluene, promoted by sulfolane and a copper catalyst, is a documented method for producing 4-biphenylyl p-tolyl ether. google.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a highly effective and direct method for synthesizing this compound. In this reaction, the nucleophile is the phenoxide generated from 4-hydroxybiphenyl. This anion attacks an electron-deficient aryl halide, such as 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene. The two nitro groups on the electrophilic ring strongly withdraw electron density, stabilizing the negative charge in the Meisenheimer complex intermediate and facilitating the displacement of the halide leaving group. A key advantage of this pathway for this specific target molecule is that it often proceeds under mild conditions and may not require a metal catalyst, aligning with green chemistry principles. acs.orgresearcher.life

Palladium-Catalyzed Cross-Coupling: Modern organometallic chemistry offers powerful tools for diaryl ether synthesis, most notably the Buchwald-Hartwig C-O cross-coupling reaction. beilstein-journals.org This palladium-catalyzed method allows for the coupling of a wide variety of aryl halides or triflates with phenols, including those containing biphenyl moieties. The reaction is known for its high functional group tolerance and generally provides high yields under relatively mild conditions, though it requires an expensive palladium catalyst and specialized phosphine ligands. beilstein-journals.orgacs.org

Table 2: Selected Synthetic Routes for Biphenyl-Containing Diaryl Ethers

| Reaction Type | Biphenyl Precursor | Coupling Partner | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | p-Phenylphenol | p-Chlorotoluene | 8-hydroxyquinoline-copper complex, KOH, Sulfolane | 4-Biphenylyl p-tolyl ether | google.com |

| SNAr Reaction | 4-Hydroxybiphenyl | 1-Fluoro-2,4-dinitrobenzene | Base (e.g., K2CO3) | This compound | researchgate.net |

| Ullmann-Type Coupling | Aryl Bromide | p-Phenylphenol | CuI, N,N-dimethylglycine, Cs2CO3 | Generic Biphenyl Diaryl Ether | organic-chemistry.org |

| Decarbonylative Etherification | Aromatic Ester (Biphenyl-containing) | - | Palladium or Nickel Catalyst | Generic Biphenyl Diaryl Ether | acs.org |

Elucidation of Reaction Mechanisms and Kinetics in 4 2,4 Dinitrophenoxy Biphenyl Chemistry

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Dinitrophenyl Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for compounds containing an aromatic ring activated by strong electron-withdrawing groups, such as the 2,4-dinitrophenyl moiety in 4-(2,4-dinitrophenoxy)biphenyl. wikipedia.orgbyjus.com Unlike the SN1 and SN2 reactions common to aliphatic systems, SNAr reactions at a trigonal sp² hybridized carbon proceed via distinct mechanisms dictated by the electronic nature of the aromatic substrate. wikipedia.org The presence of nitro groups ortho and para to the leaving group is essential for activating the ring toward nucleophilic attack. wikipedia.orgbyjus.commasterorganicchemistry.com

The most widely accepted mechanism for SNAr reactions on dinitrophenyl systems is the two-step addition-elimination pathway. researchgate.netresearchgate.netlibretexts.org

Addition Step: The reaction is initiated by the attack of a nucleophile on the electrophilic carbon atom bearing the leaving group (the ipso-carbon). wikipedia.orglibretexts.org This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The electron-withdrawing nitro groups play a critical role in stabilizing this intermediate by delocalizing the negative charge. wikipedia.orgbyjus.comlibretexts.org

Elimination Step: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group. wikipedia.orglibretexts.org

The rate-determining step of the SNAr reaction can be either the formation of the Meisenheimer complex or the departure of the leaving group. researchgate.net The specific rate-limiting step is influenced by the nature of the nucleophile, the leaving group, and the solvent. researchgate.netresearchgate.net In many cases, particularly with good leaving groups, the initial nucleophilic attack and formation of the stabilized intermediate is the slower, rate-determining step. wikipedia.orgmasterorganicchemistry.com However, studies involving 2,4-dinitrobenzene derivatives with certain leaving groups in solvents like DMSO have shown that the expulsion of the leaving group can become rate-limiting. researchgate.netresearchgate.net

The kinetics of SNAr reactions are profoundly influenced by the properties of both the incoming nucleophile and the departing leaving group.

Leaving Group Effects: The ability of the leaving group to depart affects the reaction rate, but its role is complex. In SNAr reactions where the first step (nucleophilic attack) is rate-determining, a counterintuitive trend in leaving group ability for halogens is observed: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the order seen in SN2 reactions. wikipedia.org The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov Since the C-F bond is not broken in the rate-determining step, its high strength is irrelevant to the rate. masterorganicchemistry.com When the departure of the leaving group is the rate-determining step, its basicity and steric hindrance become more significant factors. researchgate.net

Nucleophile Effects: The nucleophile is directly involved in the rate-determining step of most SNAr reactions. Therefore, a more potent nucleophile will generally lead to a faster reaction. The polarizability and basicity of the nucleophile are key characteristics that determine its reactivity in this context. nih.gov Studies have shown that base catalysis is a common feature in reactions with amine nucleophiles, where a second amine molecule can assist in the deprotonation of the zwitterionic intermediate, which can be the rate-limiting step.

| Leaving Group (L) | Overall Rate Constant (M⁻¹s⁻¹) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |

|---|---|---|---|---|

| Fluoro | 3.50 | 2917 | 12.2 | -18 |

| Nitro | 0.142 | 118 | 12.8 | -22 |

| Chloro | 0.0043 | 3.6 | 15.2 | -20 |

| Bromo | 0.0031 | 2.6 | 15.2 | -21 |

| Iodo | 0.0012 | 1.0 | 16.1 | -20 |

Data sourced from experimental evidence on the element effect in nucleophilic aromatic substitution reactions. nih.gov

Investigations into Cleavage Reactions of Diaryl Ether Bonds

The diaryl ether bond in this compound is relatively strong and requires specific catalytic methods for cleavage. Hydrogenolysis is a key strategy for breaking such aromatic C-O bonds.

Catalytic hydrogenolysis of diaryl ethers can proceed through different mechanistic pathways depending on the catalyst and reaction conditions. ncsu.edu Supported nickel catalysts have proven effective for the chemo- and regioselective hydrogenolysis of C-O bonds in diaryl ethers, yielding arenes and phenols without hydrogenating the aromatic rings. nih.gov

Mechanistic studies on nickel-mediated hydrogenolysis suggest a pathway that does not necessarily require gaseous H₂ as the source of hydrogen for cleavage. nih.gov A plausible mechanism involves:

Coordination of the arene to a Ni(0) center.

Oxidative addition of the aryl C-O bond to the nickel center, forming a nickel-aryl-alkoxide complex.

Formal β-hydride elimination from the alkoxide ligand to produce a nickel-aryl-hydride species.

Reductive elimination to form the C-H bond, regenerating the active catalyst. nih.gov

Isotopic labeling studies have supported this mechanism, showing that the hydrogen atom transferred to the aryl ring can originate from the ether substrate itself rather than from external dihydrogen. nih.gov Other catalytic systems, such as those based on vanadium, can even use water as a solvent and hydrogen source for the cleavage of C-O bonds under certain conditions. frontiersin.org

The reaction pathway can also be influenced by hydrogen pressure. For diphenyl ethers, high H₂ pressure may lead to the hydrogenation of one aromatic ring first, followed by C-O bond cleavage. ncsu.edu In contrast, low H₂ pressure can favor the direct cleavage of the C-O bond to produce phenol and benzene. ncsu.edu

The state of the catalyst during the reaction is dynamic, and understanding its various states and intermediates is key to elucidating the cleavage mechanism. In the nickel-catalyzed hydrogenolysis of aryl ethers, discrete intermediates have been isolated and characterized, providing strong evidence for the proposed pathway. nih.gov These include Ni(0) complexes showing Ni-arene interactions and nickel-aryl-methoxide complexes formed after the C-O bond activation step. nih.gov These observable intermediates map out the reaction coordinate and confirm the catalyst's role in each elementary step.

The concept of a catalyst resting state versus catalytically active sites is crucial. Operando spectroscopy studies on other catalytic systems, such as CO oxidation on palladium or cobalt catalysts, reveal that the chemical and oxidation state of the metal can change significantly under reaction conditions. lbl.govnih.gov For example, different oxidation states (e.g., Co²⁺ vs. Co³⁺) can exhibit different catalytic activities, with one state being dominant under specific temperature and pressure regimes. lbl.gov By analogy, in C-O bond hydrogenolysis, the catalyst surface is likely a dynamic environment where various metal species and intermediates coexist, and only a subset of these may be responsible for the primary catalytic turnover.

Quantum Mechanical Studies of Reaction Transition States and Reaction Pathways

Computational chemistry, particularly quantum mechanical (QM) methods like Density Functional Theory (DFT), has become an indispensable tool for probing the intricate details of reaction mechanisms that are often inaccessible through experimental means alone.

For SNAr reactions, the classical two-step addition-elimination mechanism has been refined by computational studies. Recent work combining kinetic isotope effect (KIE) measurements with DFT calculations provides evidence that many SNAr reactions, once assumed to be stepwise, may in fact proceed through a single, concerted mechanism. springernature.comnih.gov In a concerted pathway, the Meisenheimer-like structure is not a stable intermediate but rather represents the transition state of the reaction. researchgate.net

The participation of a discrete Meisenheimer complex as a true intermediate requires that it be thermodynamically more stable than the transition state for the corresponding concerted pathway. nih.gov Therefore, a "mechanistic continuum" exists, where the reaction can shift from being stepwise to concerted depending on the stability of the Meisenheimer complex, which is governed by the electron-withdrawing ability of the ring substituents and the nature of the leaving group. nih.govrsc.org

QM methods have also been applied to understand the cleavage of ether bonds. For instance, DFT calculations on the Yb(OTf)₃-catalyzed ring-opening of ethers confirmed a pathway involving a proton transfer from the methyl group alpha to the etheric oxygen, which occurs in concert with the weakening of the C-O bond. researchgate.net The calculated primary kinetic isotope effect of 2.4 was in excellent agreement with the experimental value of 2.7, validating the predicted transition state and mechanism. researchgate.net These studies highlight the power of computational modeling to provide detailed energetic profiles and geometric structures of transition states, offering deep insights into reaction pathways.

Advanced Spectroscopic Characterization and Structural Investigations of 4 2,4 Dinitrophenoxy Biphenyl

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(2,4-dinitrophenoxy)biphenyl, a combination of one-dimensional and multi-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, would be employed for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts due to the electronic effects of the nitro groups and the biphenyl (B1667301) moiety. The protons on the dinitrophenyl ring are expected to be significantly downfield shifted due to the strong electron-withdrawing nature of the two nitro groups. The proton ortho to the ether linkage and between the two nitro groups would likely be the most deshielded. The protons of the biphenyl group would appear in the typical aromatic region, with their chemical shifts influenced by the phenoxy substituent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the dinitrophenyl ring directly attached to the nitro groups would show characteristic downfield shifts. The carbon atom of the ether linkage would also have a distinct chemical shift. The biphenyl carbons would resonate in the aromatic region, and their signals can be assigned based on established substituent effects.

While ¹⁵N NMR is less common, it can provide direct information about the electronic environment of the nitrogen atoms in the nitro groups. The chemical shifts of the nitrogen atoms in 2,4-dinitrophenoxy systems are influenced by the electron density and the surrounding substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Protons on Dinitrophenyl Ring | 8.0 - 9.0 | - |

| Protons on Biphenyl Ring | 7.0 - 8.0 | - |

| Carbons in Dinitrophenyl Ring | - | 120 - 160 |

| Carbons in Biphenyl Ring | - | 125 - 145 |

Note: These are predicted ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent groups.

Key vibrational modes would include the asymmetric and symmetric stretching of the nitro groups (NO₂), which typically appear as strong bands in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C stretching vibration of the diaryl ether linkage would be observed in the fingerprint region, typically around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Diaryl Ether (C-O-C) | Stretch | 1200 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₈H₁₂N₂O₅. The high resolution of this technique allows for differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to study its photophysical properties. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions. The dinitrophenyl moiety is a strong chromophore, and its presence is expected to result in significant absorption in the UV region. The biphenyl system also contributes to the electronic absorption. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. For similar dinitrophenyl compounds, absorption maxima are often observed in the range of 250-400 nm researchgate.net.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Table 3: Relevant Compound Names

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Approaches to 4 2,4 Dinitrophenoxy Biphenyl

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In the case of 4-(2,4-dinitrophenoxy)biphenyl, the presence of the electron-withdrawing nitro groups on the phenoxy ring is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The biphenyl (B1667301) group, on the other hand, would primarily contribute to the HOMO. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor systems. The HOMO-LUMO gap can also be used to calculate various quantum chemical parameters that describe the molecule's reactivity.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide theoretical spectra that can be compared with experimental data. chemrxiv.orgirjweb.com For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic rings and intramolecular charge transfer (ICT) transitions. The ICT character is due to the electron-donating biphenyl moiety and the electron-accepting dinitrophenoxy group. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM), which can account for the effect of solvent polarity on the absorption maxima.

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* (Biphenyl) | Electronic transition within the biphenyl rings | UV region |

| π → π* (Dinitrophenyl) | Electronic transition within the dinitrophenyl ring | UV to near-Visible region |

| Intramolecular Charge Transfer (ICT) | Electron transfer from the biphenyl donor to the dinitrophenyl acceptor | Visible region |

Conformational Analysis and Rotational Barriers in Biphenyl Systems

Computational methods, particularly DFT, can be used to calculate the potential energy surface for the rotation around the C-C bond of the biphenyl moiety and the C-O bonds of the ether linkage. This allows for the determination of the rotational energy barriers and the identification of the most stable conformers.

Molecular Docking and Interaction Studies on Dinitrophenyl Biphenyl Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and for understanding the interactions that govern biological activity. The dinitrophenyl biphenyl scaffold present in this compound has been investigated in various molecular docking studies to explore its potential as an inhibitor for different enzymes. researchgate.netsemanticscholar.orgresearchgate.netscilit.com

These studies have shown that the biphenyl moiety can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the active site of a protein. The nitro groups of the dinitrophenyl ring are capable of forming hydrogen bonds and electrostatic interactions with polar residues. The ether linkage provides conformational flexibility, allowing the molecule to adopt a suitable conformation to fit into the binding pocket. For instance, dinitrophenyl biphenyl derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to explore their anti-inflammatory potential. semanticscholar.orgscilit.com The binding affinity and the specific interactions observed in these docking simulations provide valuable insights into the structure-activity relationship of this class of compounds.

Environmental Behavior and Transformation Pathways of Nitroaromatic Ethers

Abiotic Degradation Mechanisms: Photolysis and Hydrolysis Pathways

The abiotic degradation of 4-(2,4-Dinitrophenoxy)biphenyl is primarily governed by photolysis and hydrolysis. Photolysis, the breakdown of compounds by light, can be a significant transformation pathway for nitroaromatic compounds in aqueous environments. While direct photolysis of the parent compound may occur, the presence of sensitizers in natural waters, such as humic acids, can accelerate photodegradation rates. The nitro groups on the aromatic ring are susceptible to photochemical reactions, which can lead to their reduction or displacement.

Hydrolysis, the reaction with water, can also contribute to the degradation of this compound, particularly through the cleavage of the ether linkage. This process would result in the formation of 4-hydroxybiphenyl and 2,4-dinitrophenol. The rate of hydrolysis is influenced by factors such as pH and temperature. While the ether linkage is generally stable, the presence of electron-withdrawing nitro groups can influence its susceptibility to cleavage.

| Degradation Mechanism | Key Factors | Potential Products |

| Photolysis | Light intensity, Wavelength, Presence of sensitizers (e.g., humic acids) | Reduced nitro-compounds, Hydroxylated derivatives, Ring cleavage products |

| Hydrolysis | pH, Temperature | 4-hydroxybiphenyl, 2,4-dinitrophenol |

Biotransformation and Biodegradation of Nitroaromatic Compounds

The biological transformation and degradation of nitroaromatic compounds like this compound are complex processes mediated by a diverse range of microorganisms.

Microbial Degradation Pathways for Nitro Group Reduction and Aromatic Ring Cleavage

Microorganisms have evolved various enzymatic strategies to break down nitroaromatic compounds. A common initial step in the biodegradation of these molecules is the reduction of the nitro groups. nih.gov This reduction can proceed stepwise, forming nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov These reactions are often carried out by nitroreductases, which are found in a wide array of bacteria and fungi.

Following nitro group reduction, the aromatic rings can be cleaved. For the biphenyl (B1667301) moiety of this compound, aerobic degradation pathways often involve dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a cis-dihydrodiol. Subsequent dehydrogenation and meta-cleavage of the resulting catechol derivative are common steps in the breakdown of the biphenyl structure.

Anaerobic degradation pathways for aromatic rings are also known and typically involve reductive steps followed by ring cleavage through different enzymatic mechanisms.

Factors Influencing Recalcitrance to Biodegradation for Nitroaromatic Ethers

Environmental factors also play a crucial role. These include:

Bioavailability: The low water solubility of many nitroaromatic ethers can limit their availability to microorganisms.

Toxicity: The parent compound and its intermediates can be toxic to the degrading microorganisms, inhibiting their metabolic activity.

Co-contamination: The presence of other pollutants can either inhibit or sometimes enhance the degradation of the target compound.

Nutrient availability: The growth and enzymatic activity of microorganisms are dependent on the availability of essential nutrients like carbon, nitrogen, and phosphorus.

Sorption and Environmental Partitioning in Soil and Sediment Systems

The environmental mobility and bioavailability of this compound are significantly influenced by its sorption to soil and sediment particles. The partitioning of this compound between the aqueous phase and solid matrices is a key process determining its fate.

The primary factors governing the sorption of organic compounds like this compound in soil and sediment are the organic carbon content and the clay mineralogy of the solid phase. The hydrophobic nature of the biphenyl and dinitrophenyl moieties suggests a strong affinity for organic matter. The sorption process can be described by various isotherm models, which relate the concentration of the compound in the solid phase to its concentration in the aqueous phase at equilibrium.

The pH of the soil or sediment can also play a role, particularly if the compound or the solid surfaces have ionizable functional groups. For nitroaromatic compounds, interactions with clay minerals can also be significant.

| Soil/Sediment Property | Influence on Sorption |

| Organic Carbon Content | Generally, higher organic carbon content leads to increased sorption due to hydrophobic interactions. |

| Clay Mineralogy | The type and amount of clay minerals can influence sorption through surface interactions. |

| pH | Can affect the surface charge of sorbents and the speciation of the compound, thereby influencing sorption. |

Formation and Identification of Environmental Metabolites and Transformation Products

Based on the degradation pathways of related compounds, potential metabolites of this compound include:

Hydrolysis products: 4-hydroxybiphenyl and 2,4-dinitrophenol.

Nitro group reduction products: Aminonitrophenoxybiphenyls, diaminophenoxybiphenyl, and their corresponding hydroxylamino and nitroso intermediates.

Ring cleavage products: Following the breakdown of the aromatic rings, smaller organic acids and eventually carbon dioxide and water may be formed.

The identification of these metabolites typically requires sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation, detection, and structural elucidation of the transformation products present in environmental samples.

Derivatization Strategies for Advanced Analytical Characterization and Chemical Reactivity

Derivatization for Enhanced Spectroscopic Detection and Chromatographic Separation

Derivatization is a chemical process that modifies an analyte to produce a new compound with properties more suitable for a given analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). journalajacr.comjfda-online.comresearchgate.netsemanticscholar.org For a molecule like 4-(2,4-dinitrophenoxy)biphenyl, derivatization can improve volatility for GC analysis, enhance thermal stability, or introduce a chromophore or fluorophore to increase sensitivity for UV-Visible or fluorescence detection in HPLC. journalajacr.comresearchgate.net

The inherent structure of this compound provides a robust basis for analytical detection, largely due to the strong chromophoric nature of the dinitrophenyl group. However, specific modifications to either the biphenyl (B1667301) or dinitrophenyl moiety can significantly amplify analytical signals.

Dinitrophenyl Moiety Modifications: The 2,4-dinitrophenyl group is itself a well-known derivatizing agent, famously used in the form of 2,4-dinitrophenylhydrazine (DNPH) to detect aldehydes and ketones. wikipedia.orgresearchgate.netnih.gov This highlights its strong spectroscopic properties. For this compound, the two nitro groups offer a prime target for derivatization.

Reduction of Nitro Groups: The nitro groups can be chemically reduced to form amino groups. These resulting primary amines are highly reactive and can be subsequently labeled with fluorogenic reagents, such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) or fluorescamine. journalajacr.com This two-step process converts a compound with good UV absorbance into one with exceptionally high fluorescence sensitivity, lowering detection limits significantly.

Biphenyl Moiety Modifications: While the biphenyl moiety is less reactive than the activated dinitrophenyl ring, it can undergo functionalization to enhance analytical performance. rsc.orgresearchgate.net Biphenyl itself is a unique stationary phase in HPLC that provides different selectivity compared to standard C18 phases, particularly for polarizable analytes, due to π-π interactions. restek.com

Directed C-H Functionalization: Advanced catalytic methods allow for the direct functionalization of C-H bonds on the biphenyl rings. For instance, palladium-catalyzed reactions can introduce functional groups like acetoxy or iodo groups at specific positions. nih.gov Introducing such groups can alter the compound's polarity, thereby modifying its retention time in chromatography and improving separation from interfering substances. Furthermore, the introduction of a halogen provides a site for further derivatization or allows for detection by specific detectors like an electron-capture detector (ECD) in GC. jfda-online.com

| Moiety | Derivatization Strategy | Reagent Example | Analytical Enhancement |

| Dinitrophenyl | Reduction of nitro groups followed by fluorescent tagging | 1. SnCl₂/HCl (reduction) 2. Dansyl Chloride (tagging) | Converts UV-absorbing analyte to highly fluorescent derivative, significantly lowering detection limits. |

| Biphenyl | Directed C-H acetoxylation | Pd(OAc)₂ catalyst | Modifies polarity for improved chromatographic separation; provides a new functional group for further reactions. |

| Biphenyl | Directed C-H iodination | N-Iodosuccinimide (NIS) | Introduces a halogen for selective detection (e.g., ECD) and alters chromatographic retention. nih.gov |

Chemical Functionalization for Investigating Structure-Reactivity Relationships

Beyond analytical enhancement, the chemical functionalization of this compound and related compounds is crucial for understanding fundamental principles of chemical reactivity. The molecule's ether linkage, activated by the electron-withdrawing dinitrophenyl group, makes it an interesting model for studying nucleophilic substitution and cleavage reactions.

The ether linkage in this compound is susceptible to cleavage. Studies on related aryl ethers and arylsulfonates provide insight into the probable reactivity of this bond.

Regioselective Ether Cleavage: The cleavage of aryl ethers can be regioselective, meaning the bond can be broken at a specific location. acs.org For this compound, this involves the C-O bond on either the biphenyl side or the dinitrophenyl side. Reagents like alkali metals or boron trihalides are effective for cleaving such ether bonds. oup.comresearchgate.net The electron-withdrawing nature of the dinitrophenyl group makes the adjacent ether oxygen less basic and the aromatic carbon more electrophilic, influencing the site of cleavage. For instance, thiolate anions are effective nucleophiles for the regioselective demethylation of aryl methyl ethers, with reaction rates enhanced by electron-withdrawing substituents on the aryl ring. acs.org

Amination Reactions: While the direct amination of an aryl ether is challenging, related aryl sulfonates (e.g., tosylates, mesylates) are excellent substrates for C-N bond formation through transition metal catalysis, such as the Buchwald-Hartwig amination. nih.govacs.orgacs.org Aryl sulfonates are used because the sulfonate is an excellent leaving group. This serves as a model for the potential reactivity of the dinitrophenoxy group, which is also a good leaving group in nucleophilic aromatic substitution reactions. These reactions are broad in scope, accommodating a wide range of primary and secondary amines with the use of palladium or nickel catalysts. nih.govacs.org

| Reaction Type | Substrate Class | Reagent/Catalyst | Key Findings |

| Regioselective Cleavage | Aryl Alkyl Ethers | Thiolate Anions (e.g., PhS⁻) | Cleavage rates are enhanced by electron-withdrawing groups on the aryl ring. acs.org |

| Regioselective Cleavage | Aryl Decyl Ethers | Potassium in THF | Tends to cleave the bond between the aryl group and the oxygen. oup.com |

| Amination | Aryl Sulfamates | Nickel / NHC Ligands | Enables C-N bond formation with a broad scope of amine partners. nih.gov |

| Amination | Aryl Tosylates | Palladium / Biaryl Monophosphine Ligands | First general method for the Pd-catalyzed amination of aryl tosylates with primary and secondary amines. acs.orgacs.org |

The reactivity of the 2,4-dinitrophenoxy group is well-documented in studies of 2,4-dinitrophenyl esters, which are frequently used as model substrates for investigating acyl transfer reactions. mdpi.comresearchgate.netucsb.edu In these esters, the 2,4-dinitrophenoxide ion is an excellent leaving group, a property directly attributable to the two electron-withdrawing nitro groups that stabilize the resulting negative charge.

Mechanism of Acyl Transfer: The reaction of dinitrophenyl esters with nucleophiles, such as amines or phenoxides, typically proceeds through a stepwise addition-elimination mechanism. mdpi.comresearchgate.net This pathway involves the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. The subsequent departure of the dinitrophenoxide leaving group is often the rate-determining step, although this can change depending on the basicity of the nucleophile relative to the leaving group. mdpi.com For instance, in reactions with amines, the rate-determining step can shift from the breakdown to the formation of the intermediate when the amine's basicity significantly exceeds that of the leaving group. mdpi.com

Kinetic Studies: The mechanism of these reactions is often elucidated through detailed kinetic studies. Brønsted plots (log of the rate constant vs. pKa of the nucleophile or leaving group) are used to measure the degree of bond formation or cleavage in the transition state. mdpi.comresearchgate.net For the reaction of 2,4-dinitrophenyl furoates with phenoxides, the observed kinetic data are consistent with a mechanism where the nucleophilic attack is the rate-determining step. mdpi.comresearchgate.net

| Substrate | Nucleophile | Kinetic Parameter | Value | Interpretation |

| 2,4-Dinitrophenyl Furoates | 4-Substituted Phenoxides | βnuc | 0.81 to 0.84 | Indicates a large degree of C-O bond formation between the nucleophile and the acyl carbon in the transition state. mdpi.comresearchgate.net |

| 2,4-Dinitrophenyl Furoates | 4-Substituted Phenoxides | βacyl | -2.24 to -2.50 | Suggests extensive C-O bond formation and limited cleavage of the dinitrophenoxy leaving group in the transition state. mdpi.comresearchgate.net |

| 2,4-Dinitrophenyl Diphenylphosphinothioate | Alicyclic Secondary Amines | Reactivity Comparison | 2,4-DNP derivative is more reactive than 3,4-DNP derivative | The high nucleofugality (leaving group ability) of 2,4-dinitrophenoxide outweighs potential steric hindrance from the ortho-nitro group. |

Advanced Research Applications of the 2,4 Dinitrophenoxybiphenyl Scaffold

Investigation of 2,4-Dinitro-Biphenyl-Based Compounds as Molecular Probes or Scaffolds

The rigid structure and specific electronic properties of the 2,4-dinitro-biphenyl scaffold make it an attractive framework for the development of molecular probes and scaffolds in medicinal chemistry.

Recent studies have identified 2,4-dinitro-biphenyl-based compounds as promising candidates for a multitargeting approach in drug design. nih.govnih.gov Specifically, these compounds have been identified as new inhibitors of leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov Both LTC4S and FLAP are members of the "Membrane Associated Proteins in Eicosanoid and Glutathione metabolism" (MAPEG) family, which is involved in the biosynthesis of pro-inflammatory eicosanoids. nih.govnih.gov

The ability of the 2,4-dinitro-biphenyl scaffold to interact with multiple targets within a specific biochemical pathway is a significant advantage. This multitargeting capability can lead to the development of more effective and potentially safer anti-inflammatory and anti-cancer therapies. nih.gov The inhibitory profile of these compounds has also been observed against another MAPEG member, microsomal prostaglandin E2 synthase (mPGES)-1. nih.govnih.gov This suggests that the 2,4-dinitro-biphenyl scaffold is a suitable molecular platform for modulating pro-inflammatory mediators in the treatment of inflammation and cancer. nih.govnih.gov

Molecular docking studies have been employed to evaluate the putative binding of these compounds to their targets, while cell-free and cell-based assays have confirmed their inhibitory activity at low micromolar concentrations. nih.govnih.gov The findings from these studies pave the way for the design of ligands that can target more than two proteins, enhancing the potential for developing more efficient therapeutic agents. nih.gov

Table 1: Investigated Targets for 2,4-Dinitro-Biphenyl-Based Compounds

| Target Protein | Protein Family | Biological Pathway | Therapeutic Area |

|---|---|---|---|

| Leukotriene C4 synthase (LTC4S) | MAPEG | Eicosanoid Biosynthesis | Inflammation, Cancer |

| 5-lipoxygenase-activating protein (FLAP) | MAPEG | Eicosanoid Biosynthesis | Inflammation, Cancer |

| Microsomal prostaglandin E2 synthase (mPGES)-1 | MAPEG | Eicosanoid Biosynthesis | Inflammation, Cancer |

Precursor Chemistry for Specialty Organic Materials (e.g., Disperse Dyes)

While specific research on "4-(2,4-Dinitrophenoxy)biphenyl" as a direct precursor for disperse dyes is not extensively documented in the provided search results, the broader class of dinitrophenyl compounds and their derivatives are foundational in the synthesis of various specialty organic materials, including disperse dyes. Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. semanticscholar.org

The synthesis of disperse dyes often involves diazotization and coupling reactions. ftstjournal.comnih.gov For instance, substituted anilines, which can include dinitro-substituted anilines, are common starting materials. ftstjournal.commdpi.com These are diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The general structure of the dinitrophenyl group is a key chromophore that can be incorporated into dye molecules to achieve desired colors and fastness properties on synthetic fabrics. ftstjournal.comnih.gov The synthesis of novel aryldiazenyl disperse dyes often utilizes aniline derivatives to create a variety of colors for polyester fabrics. nih.gov

Fluorescent Properties and Applications of Related Dinitrophenyl Ethers

The 2,4-dinitrophenyl ether moiety plays a significant role in the design of fluorescent probes and chemodosimeters. This group often acts as a fluorescence quencher through mechanisms like photoinduced electron transfer (PET).

The solid-state fluorescence of organic compounds is a critical property for applications in materials science, such as in organic light-emitting diodes (OLEDs). The arrangement of molecules in the crystal lattice significantly influences the solid-state fluorescence efficiency. nih.gov Factors such as intermolecular interactions, including π-π stacking and hydrogen bonds, can either enhance or quench fluorescence. nih.gov

While solutions of some 2,4-dinitrophenyl ether-containing compounds are essentially non-fluorescent, they can become highly fluorescent upon specific chemical reactions. researchgate.net For example, certain chemodosimeters containing the 2,4-dinitrophenyl ether group exhibit a significant increase in fluorescence in the presence of specific analytes like hydrogen sulfide. researchgate.net This "turn-on" fluorescence is attributed to the analyte-induced cleavage of the dinitrophenyl ether, which releases a highly fluorescent alcohol. researchgate.net

The photophysical characterization of such compounds involves studying their absorption and emission spectra. For instance, the emission spectrum of 2,4-dinitrophenylhydrazine (DNPH), a related compound, shows a sharp peak at 335 nm due to a π-π* transition and a broad peak at 398 nm due to an n-π* transition when excited at 320 nm. scirp.org This indicates that molecules with the dinitrophenyl group can exhibit fluorescence, and their properties can be tuned by chemical modifications. The study of solid-state fluorescence and photophysical properties is crucial for developing new materials with tailored optical characteristics.

Table 2: Photophysical Data for a Related Dinitrophenyl Compound (DNPH)

| Parameter | Wavelength (nm) | Transition |

|---|---|---|

| Excitation | 320 | - |

| Emission Peak 1 (sharp) | 335 | π - π* |

| Emission Peak 2 (broad) | 398 | n - π* |

Concluding Remarks and Future Research Directions

Current Challenges in Understanding the Comprehensive Chemistry of Dinitrophenoxybiphenyl Systems

A significant challenge in fully understanding the chemistry of dinitrophenoxybiphenyl systems is the limited availability of detailed experimental data for specific isomers like 4-(2,4-dinitrophenoxy)biphenyl. While the general reactivity of the constituent functional groups is well-established, the specific interplay of these groups within this molecular framework requires further empirical investigation. Key data gaps include detailed spectroscopic characterization, single-crystal X-ray structures, and thorough thermal analysis. Overcoming these challenges will require targeted synthetic efforts coupled with comprehensive analytical studies.

Emerging Methodologies for Synthesis, Advanced Characterization, and Mechanistic Studies

Recent advances in synthetic organic chemistry, particularly in the realm of cross-coupling reactions, offer promising avenues for the more efficient and sustainable synthesis of diaryl ethers. researchgate.netjsynthchem.com The development of novel catalysts and reaction conditions continues to push the boundaries of what is possible, enabling the construction of complex molecules under milder conditions. In terms of characterization, modern high-resolution mass spectrometry and multi-dimensional NMR techniques can provide unprecedented detail about molecular structure and connectivity. nih.gov Furthermore, advanced computational methods are becoming increasingly powerful in predicting spectroscopic properties and elucidating reaction mechanisms, providing a synergistic approach with experimental work.

Prospective Avenues for Theoretical and Environmental Research on Nitroaromatic Diaryl Ethers

From a theoretical perspective, further computational studies on the electronic structure, conformational landscape, and reactivity of nitroaromatic diaryl ethers could provide valuable insights into their properties and potential applications. Modeling their interactions with other molecules and materials could guide the design of new functional systems.

Environmentally, the persistence and potential toxicity of nitroaromatic compounds are areas of ongoing concern. nih.govresearchgate.net Research into the biodegradation pathways of nitroaromatic diaryl ethers is crucial for assessing their environmental impact and developing potential bioremediation strategies. Understanding their fate in the environment is essential for ensuring their safe and responsible use in any future applications. The unique combination of a biphenyl (B1667301) and a dinitrophenyl ether moiety in this compound makes it a compelling subject for continued investigation, with the potential to contribute to both fundamental chemical knowledge and the development of new technologies.

Q & A

Basic: What are the established synthetic methodologies for preparing 4-(2,4-Dinitrophenoxy)biphenyl?

Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr). A biphenyl-substituted phenol derivative reacts with 1-chloro-2,4-dinitrobenzene under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF or DMSO). The electron-withdrawing nitro groups activate the chloro-substituted benzene ring for SNAr.

Methodological Steps:

Reaction Setup: Mix equimolar amounts of 4-hydroxybiphenyl and 1-chloro-2,4-dinitrobenzene in DMF with excess K₂CO₃.

Reflux: Heat at 80–100°C for 12–24 hours under inert atmosphere.

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterization: Confirm structure using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for nitro groups) and FT-IR (C-O-C stretch at ~1250 cm⁻¹) .

Basic: How should researchers characterize the crystalline structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation.

Methodological Protocol:

Crystallization: Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane.

Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Analysis: Refine structures with software like SHELXL. Key parameters include bond lengths (e.g., C-O: ~1.36 Å) and dihedral angles between biphenyl and dinitrophenoxy moieties.

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing motifs .

Advanced: How does the electron-withdrawing dinitrophenoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The meta-directing nitro groups deactivate the aromatic ring, making traditional cross-coupling (e.g., Suzuki-Miyaura) challenging. However, palladium-catalyzed C–H activation can be employed under tailored conditions:

Catalyst System: Use Pd(OAc)₂ with ligands like XPhos.

Direct Arylation: React with aryl halides in DMA at 120°C.

Mechanistic Insight: DFT calculations show nitro groups stabilize transition states via resonance effects.

Note: Monitor reaction progress with HPLC-MS to detect intermediates .

Advanced: What strategies can resolve contradictions in spectroscopic data for nitroaromatic derivatives like this compound?

Answer:

Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects .

Resolution Protocol:

Variable-Temperature NMR: Conduct experiments at 25–60°C to identify dynamic processes (e.g., restricted rotation).

Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

Computational Validation: Optimize geometry using Gaussian (B3LYP/6-311++G**) and simulate spectra.

Cross-Validation: Combine with Raman spectroscopy (e.g., symmetric vs. asymmetric NO₂ stretches at ~1350/1530 cm⁻¹) .

Advanced: How is this compound utilized in fluorescent probe design for detecting biological thiols?

Answer:

The compound’s dinitrophenoxy group serves as a thiol-responsive quenching moiety.

Application Workflow:

Probe Design: Conjugate the compound to fluorophores (e.g., coumarin or pyrene derivatives) via ether linkages.

Thiol Detection Mechanism: Thiols (e.g., glutathione) cleave the dinitrophenoxy group via nucleophilic substitution, restoring fluorescence.

Validation: Test selectivity against competing anions (HS⁻, SCN⁻) in PBS buffer (pH 7.4) using fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450 nm).

Limit of Detection (LOD): Achieve sub-micromolar sensitivity (e.g., LOD = 0.2 µM for H₂S) .

Basic: What safety protocols are critical when handling this compound?

Answer:

While specific toxicological data are limited, general nitroaromatic compound precautions apply:

PPE: Wear nitrile gloves, lab coat, and safety goggles.

Ventilation: Use a fume hood to avoid inhalation of dust.

Storage: Keep in amber glass vials at –20°C to prevent photodegradation.

Waste Disposal: Treat with reducing agents (e.g., NaBH₄) to neutralize nitro groups before disposal .

Advanced: What analytical techniques are optimal for studying the photostability of this compound?

Answer:

UV-Vis Spectroscopy and HPLC-MS are key for photostability assessment:

Photodegradation Setup: Expose solutions (acetonitrile/water) to UV light (λ = 254 nm) for 0–24 hours.

Kinetic Analysis: Monitor absorbance decay at λₘₐₓ (~300 nm) to calculate half-life (t₁/₂).

Product Identification: Use HRMS to detect nitroso or amine derivatives from nitro group reduction.

Quantum Yield Calculation: Compare with actinometers (e.g., ferrioxalate) .

Advanced: How can researchers leverage this compound in designing liquid crystal materials?

Answer:

The biphenyl core and nitro substituents enable mesophase stabilization :

Phase Behavior Analysis: Perform differential scanning calorimetry (DSC) to identify nematic/smectic transitions.

Molecular Alignment: Use polarized optical microscopy (POM) with surface-treated ITO substrates.

Structure-Property Relationship: Correlate dihedral angles (from SCXRD) with clearing temperatures.

Comparative Studies: Benchmark against 4-cyano-4'-heptyloxybiphenyl (7CB) for dielectric anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.